3-Methyl-3-butenyl 2-methylisocrotonate
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Overview
Description
3-Methyl-3-butenyl 2-methylisocrotonate is an organic compound with the molecular formula C10H16O2. It is a derivative of isocrotonic acid and is characterized by its unique structure, which includes a 3-methyl-3-butenyl group attached to the 2-methylisocrotonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-butenyl 2-methylisocrotonate typically involves the esterification of 2-methylisocrotonic acid with 3-methyl-3-butenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-butenyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: this compound can be oxidized to 3-methyl-3-butenyl 2-methylcrotonic acid.
Reduction: Reduction yields 3-methyl-3-butenyl 2-methylisocrotonol.
Substitution: Substitution reactions can produce various esters and ethers depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-butenyl 2-methylisocrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-3-butenyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The compound’s unique structure allows it to fit into specific binding sites, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butenal: A related compound with similar structural features but different functional groups.
2-Methylisocrotonic acid: The parent acid from which 3-Methyl-3-butenyl 2-methylisocrotonate is derived.
3-Methyl-3-butenol: The alcohol used in the esterification process to synthesize the compound.
Uniqueness
This compound stands out due to its unique combination of a 3-methyl-3-butenyl group and a 2-methylisocrotonate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Properties
CAS No. |
83783-83-9 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methylbut-3-enyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5H,2,6-7H2,1,3-4H3/b9-5- |
InChI Key |
LMPCYQLIAVCCCL-UITAMQMPSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCCC(=C)C |
Canonical SMILES |
CC=C(C)C(=O)OCCC(=C)C |
Origin of Product |
United States |
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